molecular formula C23H17NO4S B4316619 N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Cat. No.: B4316619
M. Wt: 403.5 g/mol
InChI Key: BXHZFZVJLLFROR-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylthio, and dioxo-dihydroanthracene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the methoxyphenyl and methylthio groups. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxyphenyl and methylthio groups can undergo substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The methoxyphenyl and methylthio groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-phenylpropanamide: Shares the methoxyphenyl group but differs in the rest of the structure.

    N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide: Contains similar functional groups but has a different overall structure.

Uniqueness

N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to the combination of its functional groups and the specific arrangement of atoms

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-28-14-7-5-6-13(12-14)24-23(27)18-11-10-17-19(22(18)29-2)21(26)16-9-4-3-8-15(16)20(17)25/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHZFZVJLLFROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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N-(3-METHOXYPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

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